molecular formula C19H38O2 B561633 Methyl Stearate-1-13C CAS No. 167388-13-8

Methyl Stearate-1-13C

Cat. No. B561633
CAS RN: 167388-13-8
M. Wt: 299.503
InChI Key: HPEUJPJOZXNMSJ-QHPTYGIKSA-N
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Description

Methyl Stearate-1-13C is a major component of biodiesel fuel. It also exists as a major component of soy and rapeseed oil methyl ester fuels, which can also serve as a main source of biodiesel production . It is a saturated methyl ester and a representative key molecule of biodiesel fatty acid methyl esters (FAMEs) produced from vegetable oils . It occurs naturally in clove oil .


Synthesis Analysis

Methyl Stearate-1-13C is synthesized from vegetable oils or animal fats (feedstocks) by transesterification reactions . The process involves the reaction of the feedstock with an alcohol (like methanol) in the presence of a catalyst to produce the ester (biodiesel) and glycerol .


Molecular Structure Analysis

The molecular formula of Methyl Stearate-1-13C is C19H38O2 . It has a molecular weight of 299.5 g/mol . The structure of Methyl Stearate-1-13C can be represented by the SMILES notation as CCCCCCCCCCCCCCCCC13COC .


Physical And Chemical Properties Analysis

Methyl Stearate-1-13C has a molecular weight of 299.5 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 17 . The exact mass and the monoisotopic mass of Methyl Stearate-1-13C are 299.290535286 g/mol . The topological polar surface area is 26.3 Ų . It has a heavy atom count of 21 .

Scientific Research Applications

Isotopic Labeling in Metabolic Studies

Methyl Stearate-1-13C is extensively used in isotopic labeling, which is crucial for understanding complex biological systems. It helps in tracing the path of carbon atoms through metabolic pathways, providing insights into the functioning of living organisms .

Crystal Morphology and Growth Kinetics

Studies have shown that Methyl Stearate-1-13C can influence crystal morphology and growth kinetics when grown from supersaturated solutions. The choice of solvent, such as n-dodecane, kerosene, or toluene, affects these outcomes significantly .

Systems-level Analysis of Metabolism

This compound is also used in systems-level analysis of isotopic labeling in untargeted metabolomics. This approach helps determine how labeled precursors are metabolized differently between sample conditions .

Study of Brain Metabolic Heterogeneity

Methyl Stearate-1-13C is used in feeding stable 13C-labeled compounds coupled with mass spectrometric analysis to characterize dynamic metabolite partitioning under various experimental conditions, especially relevant for studying brain metabolic heterogeneity .

Improved Compound Identification in Plant Science

In plant science, whole plant labeling with 13C has led to the examination of carbon flux in isoprenoid pathways and the identification of sulfur-containing metabolites, among other applications .

Safety and Hazards

Methyl Stearate-1-13C should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation . It’s also recommended to remove all sources of ignition .

properties

IUPAC Name

methyl (113C)octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-18H2,1-2H3/i19+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEUJPJOZXNMSJ-QHPTYGIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCC[13C](=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676038
Record name Methyl (1-~13~C)octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

167388-13-8
Record name Methyl (1-~13~C)octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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